molecular formula C14H22N2OS B094127 BENZAMIDE, N-(2-DIETHYLAMINOETHYL)-p-METHOXYTHIO- CAS No. 16531-21-8

BENZAMIDE, N-(2-DIETHYLAMINOETHYL)-p-METHOXYTHIO-

Cat. No. B094127
CAS RN: 16531-21-8
M. Wt: 266.4 g/mol
InChI Key: GNUMWZZQMANUJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide, N-(2-diethylaminoethyl)-p-methoxythio- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the benzamide class of compounds and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism Of Action

The mechanism of action of Benzamide, N-(2-diethylaminoethyl)-p-methoxythio- is not fully understood. However, it is believed that the compound exerts its effects through the inhibition of certain enzymes and receptors in the body. Studies have shown that this compound can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

Benzamide, N-(2-diethylaminoethyl)-p-methoxythio- has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Benzamide, N-(2-diethylaminoethyl)-p-methoxythio- in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it an attractive candidate for the development of anti-cancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of Benzamide, N-(2-diethylaminoethyl)-p-methoxythio-. One of the most promising areas of research is the development of novel anti-cancer drugs based on this compound. Studies are also needed to further elucidate the mechanism of action of this compound and to identify potential targets for its therapeutic use. In addition, studies are needed to evaluate the safety and efficacy of this compound in vivo and to identify potential side effects.

Synthesis Methods

The synthesis of Benzamide, N-(2-diethylaminoethyl)-p-methoxythio- is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of p-methoxybenzoyl chloride with N-(2-diethylaminoethyl) mercaptan in the presence of a base such as triethylamine. The reaction results in the formation of the desired product, which can be purified through various techniques such as column chromatography.

Scientific Research Applications

Benzamide, N-(2-diethylaminoethyl)-p-methoxythio- has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit significant anti-cancer activity. Studies have also shown that this compound has potential applications in the treatment of various other diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

CAS RN

16531-21-8

Product Name

BENZAMIDE, N-(2-DIETHYLAMINOETHYL)-p-METHOXYTHIO-

Molecular Formula

C14H22N2OS

Molecular Weight

266.4 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-4-methoxybenzenecarbothioamide

InChI

InChI=1S/C14H22N2OS/c1-4-16(5-2)11-10-15-14(18)12-6-8-13(17-3)9-7-12/h6-9H,4-5,10-11H2,1-3H3,(H,15,18)

InChI Key

GNUMWZZQMANUJW-UHFFFAOYSA-N

Isomeric SMILES

CCN(CC)CCN=C(C1=CC=C(C=C1)OC)S

SMILES

CCN(CC)CCNC(=S)C1=CC=C(C=C1)OC

Canonical SMILES

CCN(CC)CCNC(=S)C1=CC=C(C=C1)OC

Other CAS RN

16531-21-8

synonyms

N-[2-(Diethylamino)ethyl]-p-methoxythiobenzamide

Origin of Product

United States

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